N-[2-(3-Bromophenyl)ethyl]-N-methylamine
Overview
Description
“N-[2-(3-Bromophenyl)ethyl]-N-methylamine” is a chemical compound . It is also known as 3-bromomethamphetamine or 3-bromo-MA. This compound is an analogue of methamphetamine and has gained significant attention in scientific studies due to its promising results.
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16BrN . The InChI string is InChI=1S/C11H16BrN/c1-9(2)13-7-6-10-4-3-5-11(12)8-10/h3-5,8-9,13H,6-7H2,1-2H3
. The Canonical SMILES string is CC(C)NCCC1=CC(=CC=C1)Br
.
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 242.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 241.04661 g/mol . The topological polar surface area is 12 Ų .
Scientific Research Applications
N-[2-(3-Bromophenyl)ethyl]-N-methylamine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and can be used to synthesize a variety of compounds, including drugs and pharmaceuticals. In addition, this compound is also used as a catalyst in a number of reactions, such as the oxidation of alcohols and the reduction of aldehydes and ketones. This compound has also been used in the synthesis of peptides, proteins, and other bioactive molecules.
Mechanism of Action
The mechanism of action of N-[2-(3-Bromophenyl)ethyl]-N-methylamine is not fully understood. However, it is believed that this compound acts as a proton donor in certain reactions, allowing it to act as a catalyst in the synthesis of various compounds. In addition, this compound is also thought to act as a nucleophile, allowing it to react with other molecules in a variety of ways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the human body. In particular, it has been shown to act as an inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, this compound has also been shown to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
N-[2-(3-Bromophenyl)ethyl]-N-methylamine has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is a versatile compound that can be used in a variety of reactions. In addition, this compound is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, there are also some limitations to using this compound in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound is relatively expensive, which can make it difficult to use in large-scale experiments.
Future Directions
The potential future directions for research involving N-[2-(3-Bromophenyl)ethyl]-N-methylamine are numerous. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its biochemical and physiological effects. In addition, further research could be done to investigate the potential therapeutic applications of this compound, as it has been shown to have a number of biochemical and physiological effects. Finally, further research could be done to develop new methods of synthesis and applications for this compound, as this could lead to new and improved ways of utilizing this versatile compound.
properties
IUPAC Name |
2-(3-bromophenyl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCWRWHKCBWPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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